molecular formula C9H9ClN2O2S B8762703 2-(Chloromethyl)-1-(methylsulfonyl)-1h-benzimidazole CAS No. 43215-12-9

2-(Chloromethyl)-1-(methylsulfonyl)-1h-benzimidazole

Cat. No. B8762703
M. Wt: 244.70 g/mol
InChI Key: XHMADHOBJDAENF-UHFFFAOYSA-N
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Patent
US06908936B2

Procedure details

To a solution of 2-(chloromethyl)benzimidazole (80 g, 0.48 mol) and methanesulfonyl chloride (58.3 mL, 0.75 mol) in 0.5 L of methylene chloride, triethylamine (136 mL, 0.97 mol) was added dropwise under nitrogen. The resulting mixture was stirred at room temperature for 6 hours. The mixture was filtered and the filtrate was evaporated. The residue was triturated in methanol and filtered to afford 74.9 g of the title compound as a brown solid.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
58.3 mL
Type
reactant
Reaction Step One
Quantity
136 mL
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[NH:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[CH3:12][S:13](Cl)(=[O:15])=[O:14].C(N(CC)CC)C>C(Cl)Cl>[Cl:1][CH2:2][C:3]1[N:4]([S:13]([CH3:12])(=[O:15])=[O:14])[C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
ClCC=1NC2=C(N1)C=CC=C2
Name
Quantity
58.3 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
136 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.5 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated in methanol
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClCC1=NC2=C(N1S(=O)(=O)C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 74.9 g
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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